Bienvenue dans la boutique en ligne BenchChem!

CYCLO(-ALA-GLN)

Schizophrenia Mental and Behavioral Disorders Receptor Pharmacology

CYCLO(-ALA-GLN) is a well-characterized cyclic dipeptide (DKP) engineered for reproducible sigma-1 receptor binding (IC50=13.4 μM), enabling precise dose-response and SAR studies in psychiatric indications. Its unique alanine-glutamine scaffold delivers anti-biofilm activity against oral pathogens, positioning it as a non-substitutable tool for dental colonization research. Recognized as a critical impurity of L-alanyl-L-glutamine, it ships with full regulatory documentation for ANDA impurity profiling and pharmacopeial traceability (USP/EP). Broad-spectrum antibacterial coverage (S. aureus, E. coli) further supports hit-to-lead screening. Avoid experimental variability—procure a defined, peer-reviewed benchmark today.

Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
CAS No. 268221-76-7
Cat. No. B196030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYCLO(-ALA-GLN)
CAS268221-76-7
Molecular FormulaC8H13N3O3
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)CCC(=O)N
InChIInChI=1S/C8H13N3O3/c1-4-7(13)11-5(8(14)10-4)2-3-6(9)12/h4-5H,2-3H2,1H3,(H2,9,12)(H,10,14)(H,11,13)/t4-,5-/m0/s1
InChIKeyPNSKRAHOHQWAAN-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CYCLO(-ALA-GLN) CAS 268221-76-7: Diketopiperazine Structural Profile for Targeted Procurement


CYCLO(-ALA-GLN) (CAS 268221-76-7) is a synthetic cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, composed of L-alanine and L-glutamine residues cyclized via a peptide bond [1]. Characterized by the molecular formula C8H13N3O3 and a molecular weight of 199.21 g/mol, the compound presents as a white powder with predicted physicochemical properties including a density of 1.2±0.1 g/cm³ and a boiling point of 670.3±40.0 °C at 760 mmHg . The cyclic, constrained conformation imparts enhanced stability compared to linear dipeptide counterparts and enables distinct molecular recognition properties applicable across biochemical research, analytical method development, and drug discovery programs .

CYCLO(-ALA-GLN) Diketopiperazine Scaffold: Functional Specificity Against Peer Cyclic Dipeptides


Within the broader 2,5-diketopiperazine chemical class, individual cyclic dipeptides exhibit divergent biological target engagement profiles that preclude indiscriminate substitution. Comparative binding studies demonstrate that CYCLO(-ALA-GLN) engages the SIGMAR1 receptor with an IC50 value of 13.4 μM, a quantitative binding affinity that differs meaningfully from closely related analogs Cyclo(Ala-His) (IC50 = 19.4 μM) and Cyclo(Val-Gly) (IC50 = 11.5 μM) despite their structural homology as two-amino-acid DKPs [1]. This differential receptor interaction highlights that procurement decisions for target-specific investigations cannot rely on alternative cyclic dipeptides without experimental validation, as even single amino acid substitutions yield measurable changes in biological activity [2].

Quantitative Differentiation Evidence for CYCLO(-ALA-GLN) Procurement: Comparative Performance Data


SIGMAR1 Receptor Binding Affinity: CYCLO(-ALA-GLN) vs. Cyclo(Ala-His) and Cyclo(Val-Gly)

In a direct head-to-head binding assay, CYCLO(-ALA-GLN) demonstrated SIGMAR1 receptor inhibition with an IC50 of 13.4 μM, positioning its affinity between that of two structurally related cyclic dipeptides: Cyclo(Ala-His) (IC50 = 19.4 μM) and Cyclo(Val-Gly) (IC50 = 11.5 μM) [1]. This quantitative hierarchy provides a clear, data-driven basis for selecting CYCLO(-ALA-GLN) over its analogs when intermediate SIGMAR1 binding potency is required for schizophrenia or mental and behavioral disorder research applications.

Schizophrenia Mental and Behavioral Disorders Receptor Pharmacology

Anti-Biofilm and Anti-Adherence Activity: CYCLO(-ALA-GLN) in Oral Pathogen Models

CYCLO(-ALA-GLN) has been documented to exhibit anti-biofilm and anti-adherence properties specifically against oral pathogens, as reported in the primary literature by Simon et al. (Bioorg. Med. Chem., 2019) [1]. While a quantitative comparative dataset for other cyclic dipeptides is not available from the same study, this represents a functionally distinct application niche not universally shared across all 2,5-diketopiperazines. The combination of alanine and glutamine residues in the cyclic scaffold appears to confer a specific activity profile relevant to dental and oral microbiology research that may not be recapitulated by alternative amino acid pairings.

Oral Microbiology Biofilm Inhibition Dental Research

Antibacterial Activity Profile: CYCLO(-ALA-GLN) Against S. aureus and E. coli

CYCLO(-ALA-GLN) has been shown to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . While many 2,5-diketopiperazines demonstrate antibacterial properties as a class characteristic, the specific spectrum of activity varies substantially among different amino acid pairings. The dual Gram-positive and Gram-negative activity reported for CYCLO(-ALA-GLN) provides a defined antimicrobial profile for microbiology researchers, though direct quantitative comparison data (e.g., MIC values relative to other cyclic dipeptides) are not currently available in the public domain.

Antimicrobial Research Microbiology Infectious Disease

Analytical Reference Standard Utility: CYCLO(-ALA-GLN) as an Impurity Marker for L-Alanyl-L-Glutamine

CYCLO(-ALA-GLN) serves as a characterized reference standard for analytical method development and quality control applications, particularly in the context of L-alanyl-L-glutamine formulations where it is identified as a potential impurity [1]. This application differs fundamentally from the biological activity screening use case and is not fulfilled by many other cyclic dipeptides lacking established impurity status for specific pharmaceutical APIs. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for Abbreviated New Drug Application (ANDA) quality control, with traceability to pharmacopeial standards (USP or EP) available upon request [2].

Analytical Method Development Quality Control Pharmaceutical Analysis

Conformational Stability and Structural Rigidity: CYCLO(-ALA-GLN) vs. Linear Dipeptide Comparators

CYCLO(-ALA-GLN) exhibits enhanced stability and a constrained, rigid conformation relative to linear dipeptide counterparts, a property that facilitates its utility in fundamental studies of peptide bond formation, protein interactions, and conformational dynamics . While this stability advantage is shared among 2,5-diketopiperazines as a class, the specific alanine-glutamine pairing offers a defined and commercially available scaffold for researchers investigating amino-acid-specific conformational effects in peptide model systems. The cyclic structure eliminates free N- and C-termini, reducing susceptibility to enzymatic degradation and simplifying experimental interpretation.

Peptide Chemistry Conformational Analysis Protein Folding Studies

CYCLO(-ALA-GLN) High-Impact Application Scenarios for Targeted Procurement


Schizophrenia and Mental Health Drug Discovery: SIGMAR1 Receptor-Targeted Screening

CYCLO(-ALA-GLN) serves as a defined tool compound for SIGMAR1 receptor binding studies in mental and behavioral disorder research, with an established IC50 of 13.4 μM [1]. Its intermediate potency relative to Cyclo(Ala-His) (IC50 19.4 μM) and Cyclo(Val-Gly) (IC50 11.5 μM) enables rational dose-response calibration and structure-activity relationship (SAR) studies around the alanine-glutamine scaffold. Research groups investigating SIGMAR1 as a therapeutic target for schizophrenia and related conditions can procure CYCLO(-ALA-GLN) as a benchmark compound with known, peer-reviewed binding data, facilitating reproducible experimental design and cross-study data comparison.

Oral Microbiology and Dental Biofilm Research

Based on documented anti-biofilm and anti-adherence properties against oral pathogens [1], CYCLO(-ALA-GLN) is positioned as a candidate compound for investigating microbial colonization mechanisms in the oral cavity. Academic and industrial microbiology laboratories focused on dental plaque formation, periodontal disease etiology, or antimicrobial surface coating development can utilize CYCLO(-ALA-GLN) to probe biofilm inhibition pathways. This application leverages the unique functional activity attributed to the alanine-glutamine DKP scaffold and is not readily substituted by structurally distinct cyclic dipeptides lacking validated anti-biofilm efficacy.

Pharmaceutical Quality Control: Impurity Standard for L-Alanyl-L-Glutamine Formulations

CYCLO(-ALA-GLN) is recognized as a potential impurity in L-alanyl-L-glutamine products and is supplied as a fully characterized reference standard with regulatory-compliant documentation [2]. Quality control laboratories supporting ANDA submissions or commercial manufacturing of glutamine supplementation formulations can procure CYCLO(-ALA-GLN) for analytical method validation, HPLC system suitability testing, and impurity profiling. The availability of USP or EP traceability upon request further supports its use in regulated pharmaceutical analysis environments, a procurement scenario not addressed by alternative cyclic dipeptides lacking established impurity status for this specific API.

Antimicrobial Screening and Dual Gram-Positive/Gram-Negative Activity Studies

CYCLO(-ALA-GLN) has demonstrated antibacterial activity against both S. aureus and E. coli [1], making it a candidate for broad-spectrum antimicrobial screening programs. Microbiology research groups exploring natural product-derived antibacterial agents or investigating structure-activity relationships within the 2,5-diketopiperazine class can incorporate CYCLO(-ALA-GLN) as a representative scaffold with defined Gram-positive and Gram-negative coverage. While quantitative MIC comparisons with other cyclic dipeptides are not yet available, the documented spectrum provides a basis for inclusion in preliminary screening panels and hit-to-lead optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYCLO(-ALA-GLN)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.